molecular formula C13H8F2O2 B6341111 2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1183184-33-9

2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6341111
CAS RN: 1183184-33-9
M. Wt: 234.20 g/mol
InChI Key: RPZHPQYMSZPIAW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%, is a fluorinated organic compound that has been widely used in scientific research applications due to its unique properties. It has a wide range of applications in areas such as medicinal chemistry, materials science, and biochemistry. This compound has been shown to have numerous biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%, has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments. It has also been used as a reagent in the synthesis of various heterocyclic compounds. It has also been used as a catalyst in organic reactions such as the Diels-Alder reaction and the Wittig reaction. Furthermore, it has been used as a fluorescent probe in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%, is not yet fully understood. However, it is believed to interact with proteins and other biological molecules through hydrogen bonding and other non-covalent interactions. It has also been shown to interact with enzymes and other proteins in a manner that is dependent on its structure and the environment in which it is present.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%, has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to have anti-inflammatory and anti-oxidant effects. Furthermore, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in some types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%, has several advantages for lab experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. Furthermore, it is stable under a wide range of conditions, and it has a low toxicity. However, it is also important to note that this compound is expensive and it is difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%. It could be used in the development of new pharmaceuticals and other organic compounds. It could also be used as a fluorescent probe in the study of protein-ligand interactions. Furthermore, it could be used in the development of new catalysts for organic reactions. Additionally, it could be used to study the biochemical and physiological effects of this compound on various biological systems. Finally, it could be used in the development of new materials and devices.

Synthesis Methods

2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%, can be synthesized from the reaction of 3-fluorophenol and 5-fluorobenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as acetic anhydride or anhydrous pyridine. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The reaction is then quenched with water and the product is isolated by filtration and then purified by recrystallization.

properties

IUPAC Name

5-fluoro-2-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZHPQYMSZPIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673349
Record name 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-5-fluorobenzoic acid

CAS RN

1183184-33-9
Record name 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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